molecular formula C17H19N3 B3035727 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine CAS No. 338410-98-3

5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine

Cat. No.: B3035727
CAS No.: 338410-98-3
M. Wt: 265.35 g/mol
InChI Key: BTNZQMPXHVBKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine typically involves the reaction of 5,6-dimethyl-1,2-diaminobenzene with 4-methylbenzyl chloride under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzimidazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its benzimidazole core is known to interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine: In medicine, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine exhibits unique properties due to the presence of the 4-methylbenzyl group. This substituent can influence the compound’s reactivity, biological activity, and overall stability. The differences in substituents can lead to variations in the compound’s interaction with molecular targets, resulting in distinct biological and chemical properties .

Properties

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-11-4-6-14(7-5-11)9-20-10-19-17-15(20)8-12(2)13(3)16(17)18/h4-8,10H,9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZQMPXHVBKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
Reactant of Route 3
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
Reactant of Route 5
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine
Reactant of Route 6
Reactant of Route 6
5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.